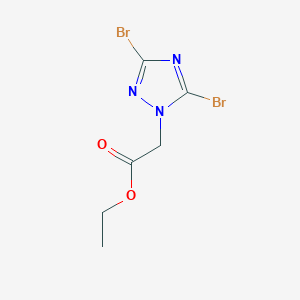

ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate is a chemical compound with the CAS Number: 477869-80-0. It has a molecular weight of 312.95 .

Synthesis Analysis

The synthesis of ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate involves the use of 3,5-dibromo-1H-1,2,4-triazole, potassium carbonate, and ethyl bromoacetate . The reaction mixture is heated at reflux for 4 hours and then cooled to room temperature . The resulting mixture is diluted with ethyl acetate, filtered, washed with water, 1 N hydrochloric acid and saturated aqueous sodium bicarbonate, and dried .Molecular Structure Analysis

The InChI Code for ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate is 1S/C6H7Br2N3O2/c1-2-13-4 (12)3-11-6 (8)9-5 (7)10-11/h2-3H2,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The compound is part of the 1,2,4-triazole family, which are known to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Physical And Chemical Properties Analysis

The predicted boiling point of ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate is 398.5±44.0 °C and its predicted density is 2.10±0.1 g/cm3 .Scientific Research Applications

Application 1: Anticancer Agents

- Summary of Application : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 .

- Methods of Application : The compounds were synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated using the MTT assay .

- Results or Outcomes : Compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity lower than 12 μM against the Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Application 2: Antiviral Agents

- Summary of Application : 1,2,4-triazole derivatives have been used in the synthesis of antiviral medications like ribavirin . Ribavirin is used to treat respiratory syncytial virus infection, hepatitis C, and many other viral diseases .

- Results or Outcomes : Ribavirin has been included into the World Health Organization’s List of Essential Medicines . Recent studies confirmed the successful application of ribavirin as a cure of COVID-19 .

Application 3: Ligands for Transition Metals

- Summary of Application : 1,2,4-triazole derivatives like 3-Bromo-1H-1,2,4-triazole are used as ligands for transition metals to create coordination complexes .

- Methods of Application : These compounds are typically synthesized in a laboratory setting and their structures confirmed by spectroscopic techniques .

- Results or Outcomes : These coordination complexes have been used to obtain coordination polymers, blue-emitting organic light-emitting diodes, chemodynamic therapy agents against cancer cells, spin crossover nanoparticles, and other potentially useful materials .

Safety And Hazards

Future Directions

The future directions of research on ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate could involve further exploration of its potential anticancer properties . As a member of the 1,2,4-triazole family, it could be studied for its ability to improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .

properties

IUPAC Name |

ethyl 2-(3,5-dibromo-1,2,4-triazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Br2N3O2/c1-2-13-4(12)3-11-6(8)9-5(7)10-11/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFDVZGJGRFZMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=NC(=N1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901255045 |

Source

|

| Record name | Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901255045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate | |

CAS RN |

477869-80-0 |

Source

|

| Record name | Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477869-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901255045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

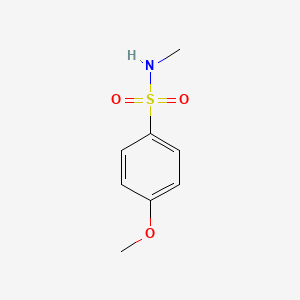

![N-methyl-N-[4-(methylthio)benzyl]amine](/img/structure/B1299667.png)

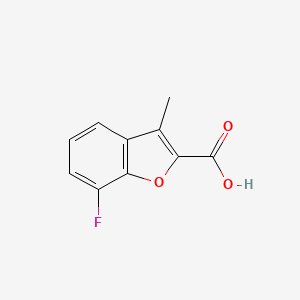

![2-chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1299678.png)

![Dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B1299729.png)

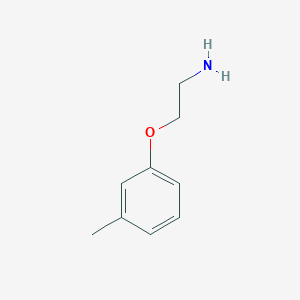

![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B1299739.png)

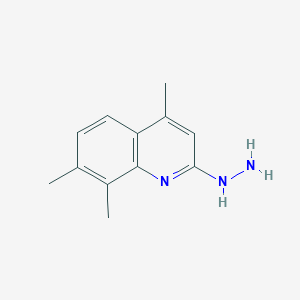

![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)